N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide
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Overview
Description
N-[(Z)-(ACETYLIMINO)[(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound, featuring a quinazolinone core with various functional groups, makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(ACETYLIMINO)[(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Acetylimino Group: The acetylimino group is introduced through the reaction of the quinazolinone derivative with acetic anhydride and ammonia or primary amines.
Final Coupling Reaction: The final step involves the coupling of the acetylimino-quinazolinone derivative with acetamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. Green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(ACETYLIMINO)[(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Amines, thiols, polar solvents, moderate temperatures.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
N-[(Z)-(ACETYLIMINO)[(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its interactions with biological macromolecules, such as DNA and proteins, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(ACETYLIMINO)[(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and immune response. Its ability to bind to DNA and proteins can lead to changes in gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(ACETYLIMINO)[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE
- N-[(Z)-(ACETYLIMINO)[(7-METHOXY-3-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE
- N-[(Z)-(ACETYLIMINO)[(7-METHOXY-4-ETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE
Uniqueness
N-[(Z)-(ACETYLIMINO)[(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the acetylimino moiety, contribute to its stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17N5O3 |
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Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-[N-acetyl-N'-(7-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C15H17N5O3/c1-8-12-6-5-11(23-4)7-13(12)19-14(16-8)20-15(17-9(2)21)18-10(3)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22) |
InChI Key |
LKVNIGRNLZWRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(NC(=O)C)NC(=O)C)OC |
Origin of Product |
United States |
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